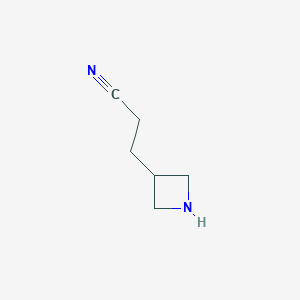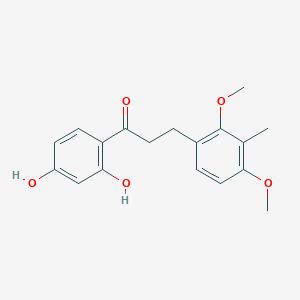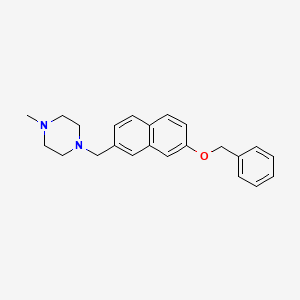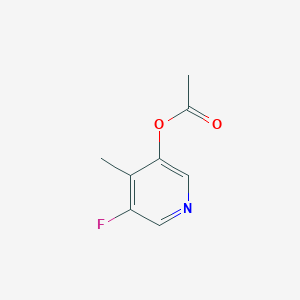
(R)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an iodine atom, a tert-butyl group, and a carbamate functional group. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with ®-3-methylbutan-2-ol.
Iodination: The hydroxyl group of ®-3-methylbutan-2-ol is converted to an iodine atom using reagents such as iodine and phosphorus trichloride.
Carbamate Formation: The iodinated intermediate is then reacted with tert-butyl isocyanate to form the final product, ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products.
Oxidation Reactions: The carbamate group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Products include azides or nitriles.
Reduction: Products include alcohols or amines.
Oxidation: Products include carbonyl compounds or carboxylic acids.
Applications De Recherche Scientifique
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential therapeutic applications.
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and proteins that contain nucleophilic sites.
Pathways Involved: The compound can inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate: The non-chiral version of the compound.
tert-Butyl (1-bromo-3-methylbutan-2-yl)carbamate: A similar compound with a bromine atom instead of iodine.
tert-Butyl (1-chloro-3-methylbutan-2-yl)carbamate: A similar compound with a chlorine atom instead of iodine.
Uniqueness
®-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate is unique due to its chiral nature and the presence of an iodine atom, which can participate in specific reactions that other halogenated compounds may not undergo.
Propriétés
Formule moléculaire |
C10H20INO2 |
|---|---|
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-iodo-3-methylbutan-2-yl]carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
XBOPXPWVPIOUTD-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@H](CI)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(CI)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid](/img/structure/B12272935.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12272940.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12272941.png)

![6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272947.png)

![1-(4-bromophenyl)-2-{[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12272962.png)

![[2-(4,6-Dichloro-pyrimidin-5-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B12272971.png)

![4-fluoro-3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12272986.png)
![6,7-Dimethoxy-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12272989.png)


